

Oryzalin as a Selective Pre-emergent Herbicide: A Technical Guide

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Compound of Interest

Compound Name: Oryzalin

Cat. No.: B097938

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Abstract

Oryzalin is a selective, pre-emergent herbicide belonging to the dinitroaniline class of chemicals.[1][2] It is widely utilized for the control of annual grasses and various broadleaf weeds in a range of settings, including turf, orchards, vineyards, and ornamental plantings.[3][4] Its mechanism of action involves the disruption of microtubule polymerization in plant cells, which is essential for cell division and elongation.[2][4][5] This inhibition of mitosis in the root and shoot meristems prevents the germination and establishment of susceptible weed seeds.[6][7] **Oryzalin** is characterized by its bright yellowish-orange crystalline appearance and low water solubility.[4][7][8] While demonstrating low acute toxicity to mammals, it is classified as a possible human carcinogen and exhibits moderate toxicity to aquatic organisms.[3][9][10] This guide provides a comprehensive technical overview of **Oryzalin**, including its chemical properties, mechanism of action, herbicidal efficacy, key experimental protocols, and toxicological profile, intended for researchers and professionals in agricultural science and drug development.

Chemical and Physical Properties

Oryzalin (IUPAC name: 4-(dipropylamino)-3,5-dinitrobenzenesulfonamide) is a solid crystalline substance.[1][8] It is stable under normal storage conditions but can be decomposed by UV irradiation.[8] Its low water solubility and tendency to adsorb to soil particles are key factors in its pre-emergent activity and environmental fate.[7][11]

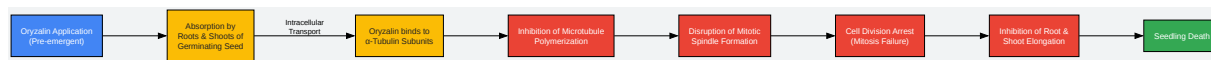
Property	Value	Citations
CAS Number	19044-88-3	[1][12]
Molecular Formula	C ₁₂ H ₁₈ N ₄ O ₆ S	[1][8][12]
Molecular Weight	346.36 g/mol	[1][12]
Appearance	Yellow-orange crystalline solid	[2][8][13]
Melting Point	137-142 °C	[1]
Water Solubility	2.5 ppm (at 25°C)	[7]
Vapor Pressure	<1 x 10 ⁻⁷ mm Hg (at 30°C)	
Soil Adsorption Koc	Average 600 mL/g (Range: 93-2700 mL/g)	[7]
Soil Half-life	20 to 128 days	[9][11]

Mechanism of Action

The herbicidal activity of **Oryzalin** stems from its specific interaction with the plant cytoskeleton. It acts as a potent inhibitor of microtubule formation, a process critical for cell division (mitosis) and maintaining cell shape.[2][6]

Oryzalin binds to tubulin, the protein subunit that polymerizes to form microtubules.[5] Specifically, it has been shown to bind to the α -subunit of plant tubulin.[14] This binding prevents the assembly of tubulin dimers into microtubules.[1][5] The disruption of microtubule dynamics leads to the failure of mitotic spindle formation during cell division.[7] Consequently, chromosomes cannot segregate properly, cell division is arrested, and the seedling fails to develop, particularly in the roots and shoots.[6][7] This mode of action classifies **Oryzalin** as a Group 3 (WSSA) or Group K1 (HRAC) herbicide.[1][7]

Interestingly, **Oryzalin** shows high selectivity for plant tubulin, with no appreciable binding to animal (bovine brain) tubulin, which explains its low direct toxicity to non-plant organisms.[5][15]



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Fig. 1: Mechanism of action of **Oryzalin** in plant cells.

Herbicidal Efficacy and Application

Oryzalin is a surface-applied herbicide that requires mechanical incorporation or watering-in (at least 0.5 inches) to move it into the soil profile where weed seeds germinate.[16] It provides residual control for a period ranging from two to eight months, depending on the application rate, soil type, and environmental conditions.[16][17][18]

Weed Control Spectrum

Oryzalin is effective against a wide range of annual grasses and some broadleaf weeds.

Weeds Controlled	Weeds Not Controlled or Poorly Controlled
Annual Grasses:	Ragweed (Common)
Barnyardgrass	Jimsonweed
Crabgrass	Morningglory
Foxtail	Nightshade
Goosegrass	Prickly Sida
Johnsongrass (from seed)	Velvetleaf
Ryegrass (Annual)	Groundsel
Broadleaf Weeds:	Galinsoga
Bittercress	Horseweed
Chickweed (Common)	Dodder
Pigweed	Venice Mallow
Purslane (Common)	
Spurge (Prostrate)	
Yellow Woodsorrel	
Citations:[4][16][18]	

Application Rates

Application rates vary based on the target site, soil type, and desired length of control.

Application Site	Rate per 1,000 sq. ft.	Rate per Acre (Active Ingredient)	Length of Control	Citations
Established Warm-Season Turf	1.5 - 3.0 fl. oz.	2 - 4 lb	2 - 8 months	[16] [17] [19]
Landscape Ornamentals	1.5 - 3.0 fl. oz.	2 - 4 lb	2 - 8 months	[16] [17] [20]
Non-bearing Fruit & Nut Trees	Not typically specified per 1,000 sq. ft.	2 - 4 lb	4 - 8 months	[4] [17]
Christmas Tree Plantations	Not typically specified per 1,000 sq. ft.	2 - 4 lb	3 - 6 months	[13] [17]

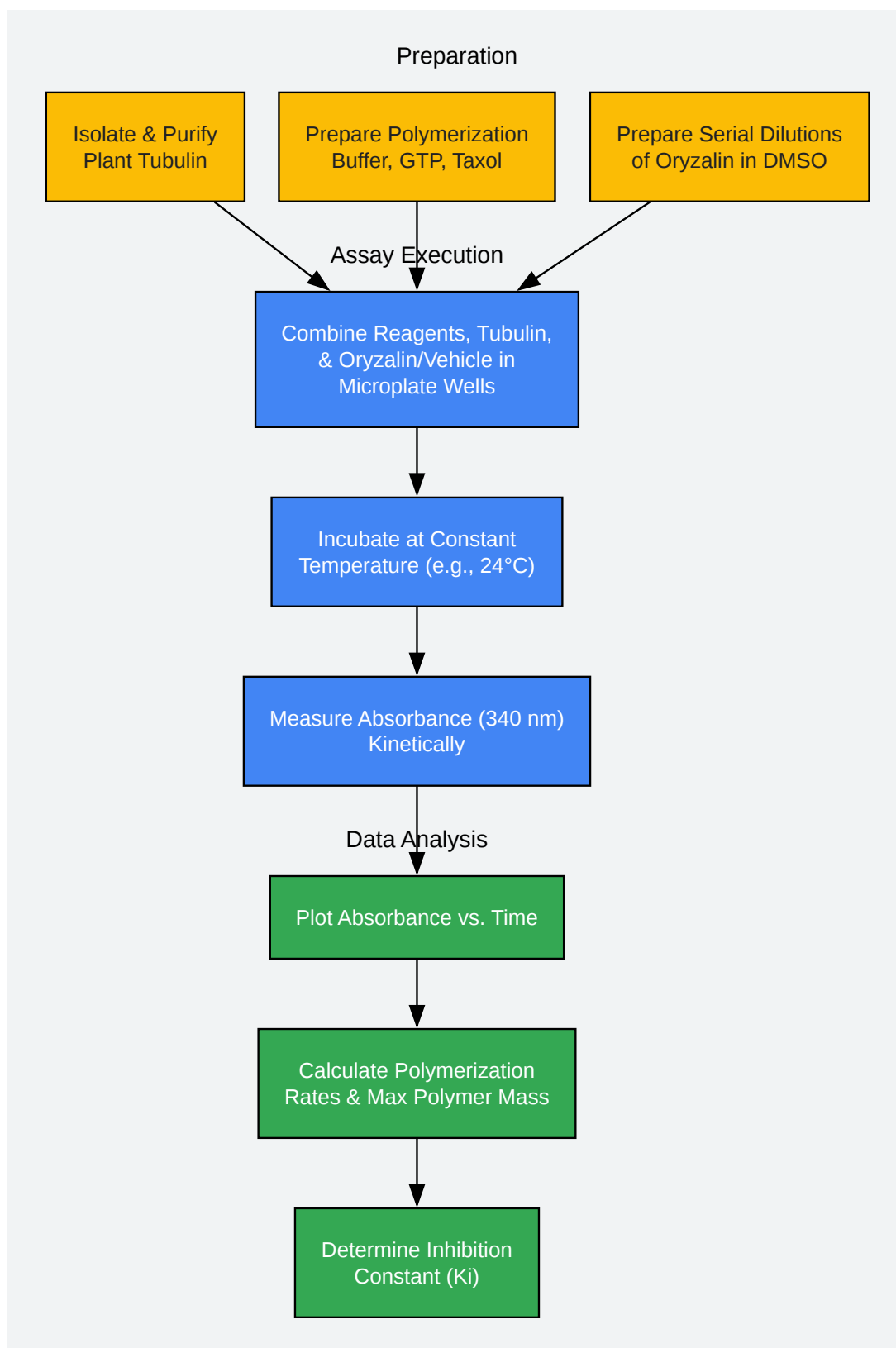
Key Experimental Protocols

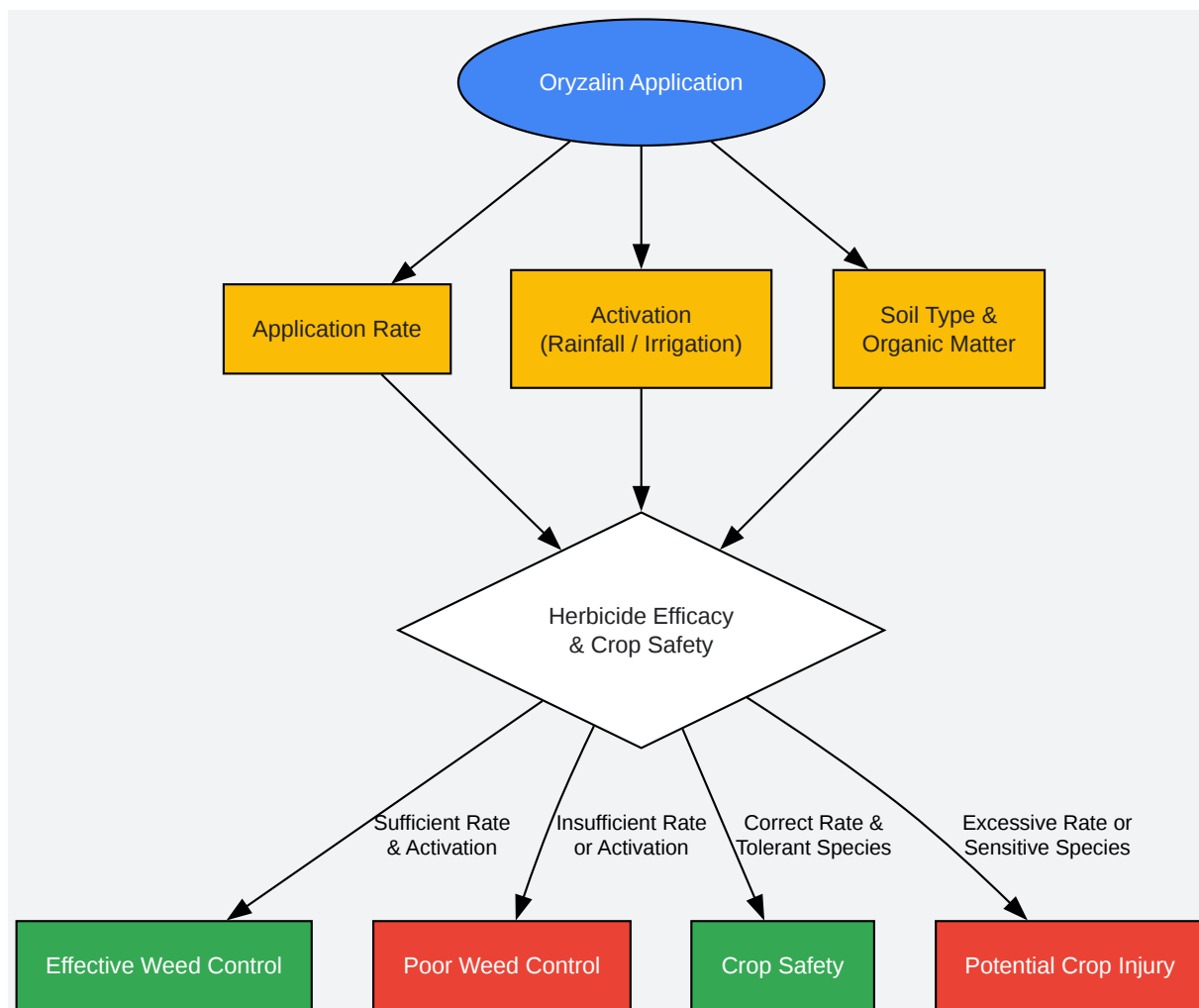
Protocol: In Vitro Microtubule Polymerization Assay

This protocol is based on methodologies used to demonstrate **Oryzalin**'s direct effect on tubulin.[\[5\]](#)[\[15\]](#)

- Tubulin Isolation:
 - Isolate tubulin from a plant source (e.g., cultured cells of *Rosa* sp.) through cycles of temperature-dependent assembly and disassembly.
 - Alternatively, use commercially available purified plant tubulin.
 - Determine protein concentration using a standard Bradford assay.
- Polymerization Reaction:
 - Prepare a polymerization buffer (e.g., PIPES buffer, pH 7.1) containing GTP and a polymerization-inducing agent like taxol.

- In a 96-well microplate, add the polymerization buffer, purified tubulin (to a final concentration of ~1 mg/mL), and varying concentrations of **Oryzalin** (dissolved in DMSO, with a final DMSO concentration kept below 1%). Include a vehicle control (DMSO only).
- Incubate the plate at a constant temperature (e.g., 24°C).^[15]
- Data Acquisition:
 - Measure the change in turbidity (absorbance) at 340 nm every minute for 60-90 minutes using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule polymerization.
- Analysis:
 - Plot absorbance vs. time to generate polymerization curves for each **Oryzalin** concentration.
 - Calculate the initial rate of polymerization and the maximum polymer mass.
 - Determine the inhibition constant (K_i) by analyzing the effect of different **Oryzalin** concentrations on the polymerization rate.^[5]





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